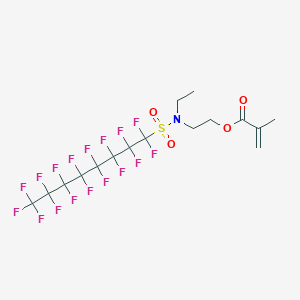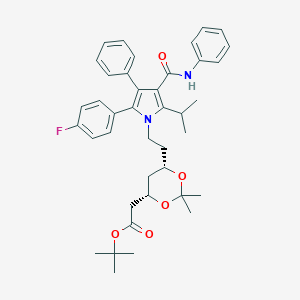
9H-Fluoren-2-ol
Overview
Description
9H-Fluoren-2-ol, also known as 9-Fluorenol, is a member of the class of hydroxyfluorenes . It is a major metabolite of a compound developed as a wakefulness-promoting agent . It is used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
9-Fluorenol can be prepared by reacting 9-fluorenone with a THF solution of phosphazene under the action of a boron catalyst . Another method involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis
9H-Fluoren-2-ol is a natural product found in Alepocephalus rostratus and Pinellia ternata . It consists of two benzene rings connected through a cyclopentane .Chemical Reactions Analysis
A color change is observed as the reaction proceeds from the yellow 9-fluorenone to the white 9-fluorenol . The product is precipitated by the addition of water and neutralized with 0.1 M HCl .Physical And Chemical Properties Analysis
9H-Fluoren-2-ol has a molar mass of 182.22 g/mol . It appears as an off-white crystalline powder . It has a density of 1.151 g/mL . Its melting point ranges from 152 to 155 °C . It is practically insoluble in water .Scientific Research Applications
Organic Synthesis
9H-Fluoren-2-ol: is a valuable compound in organic chemistry, primarily used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including coupling reactions and as a precursor for synthesizing fluorene derivatives . Its role in organic synthesis extends to the preparation of polymers, where its rigid backbone can contribute to the thermal stability and mechanical properties of the material.
Pharmaceutical Development
In the pharmaceutical industry, 2-Hydroxyfluorene serves as a building block for the creation of medicinal compounds. Its structure is incorporated into drugs that exhibit a range of biological activities, such as analgesic, sedative, anticonvulsant, and antihypertensive properties . The hydroxyl group on the fluorene ring can be further modified to enhance the drug’s efficacy or reduce side effects.
Agrochemical Production
The agrochemical sector utilizes 9H-Fluoren-2-ol for developing pesticides and herbicides. Its chemical stability and potential for modification make it a candidate for creating compounds that can protect crops from pests and diseases while being safe for the environment .
Dyestuff and Pigment Industry
2-Hydroxyfluorene: is used in the production of dyes and pigments. Its polycyclic structure is ideal for creating colorants with high chromaticity and stability. These dyes find applications in textiles, inks, and coatings, providing vibrant colors that are resistant to fading .
Environmental Biosensing
Recent studies have explored the use of 9H-Fluoren-2-ol in environmental biosensing. A notable application is the development of a biosensor for detecting 2-hydroxyfluorene, a metabolite of fluorene, which is a persistent environmental contaminant. The biosensor employs electrochemical impedance spectroscopy and is highly selective, offering a sensitive method for monitoring environmental and occupational exposure to fluorene .
Chemiluminescence Assays
2-Hydroxyfluorene: has been investigated for its role in chemiluminescence assays. These assays are crucial for detecting environmental pollutants, where 2-hydroxyfluorene can inhibit the chemiluminescence of certain systems, serving as an indicator of pollutant levels. This application is particularly relevant for monitoring polycyclic aromatic hydrocarbons, which are known for their mutagenicity, teratogenicity, and carcinogenicity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 9H-Fluoren-2-ol, also known as 2-Hydroxyfluorene, are currently unknown
Mode of Action
It is known that the lipophilicity of 9h-fluoren-2-ol (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .
Pharmacokinetics
The lipophilicity of 9h-fluoren-2-ol suggests that it may have good bioavailability and may readily cross biological membranes, including the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9H-Fluoren-2-ol. For example, the compound’s lipophilicity suggests that it may be influenced by the lipid composition of tissues and cells .
properties
IUPAC Name |
9H-fluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOIAPGLORMKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047569 | |
| Record name | 2-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9H-Fluoren-2-ol | |
CAS RN |
2443-58-5 | |
| Record name | 2-Hydroxyfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluoren-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY FLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7588WEA3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-hydroxyfluorene considered a valuable biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs)?
A1: 2-OHFLU is a metabolite of fluorene, a PAH commonly found in environmental and occupational settings. Measuring urinary 2-OHFLU levels provides a reliable indication of recent fluorene exposure. [, , , , , , , , ]
Q2: How do 2-hydroxyfluorene levels differ between smokers and non-smokers?
A2: Studies consistently show significantly higher urinary 2-OHFLU concentrations in smokers compared to non-smokers. This difference highlights the significant contribution of tobacco smoke to overall PAH exposure. [, , , , , ]
Q3: Can passive smoking also lead to elevated 2-hydroxyfluorene levels?
A3: Yes, research indicates that passive smoking, particularly in pregnant women, can contribute to elevated urinary concentrations of 2-OHFLU and other PAH metabolites. []
Q4: Are there occupational groups with particularly high 2-hydroxyfluorene levels?
A4: Occupations involving exposure to combustion products or specific industrial processes often exhibit higher 2-OHFLU levels. These include coke oven workers, asphalt workers, grill workers, and those in the printing, wood, and craft manufacturing industries. [, , , , , , ]
Q5: What other factors can influence urinary 2-hydroxyfluorene levels?
A5: Besides smoking and occupation, factors such as diet, residential proximity to pollution sources (e.g., traffic, industrial areas), and individual metabolic variations can influence urinary 2-OHFLU concentrations. [, , , , , ]
Q6: Which other urinary PAH metabolites are often measured alongside 2-hydroxyfluorene?
A6: Researchers frequently measure 2-OHFLU in conjunction with other PAH metabolites like 1-hydroxypyrene, 1- and 2-hydroxynaphthalene, and various hydroxyphenanthrene metabolites to gain a more comprehensive understanding of PAH exposure. [, , , , , , , , , ]
Q7: What analytical techniques are commonly used to measure 2-hydroxyfluorene in urine?
A7: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely employed method for quantifying 2-OHFLU in urine samples. Other techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS). [, , , , , , , , ]
Q8: How are urine samples typically prepared before analyzing for 2-hydroxyfluorene?
A8: Urine sample preparation usually involves enzymatic hydrolysis to cleave conjugates (glucuronide and/or sulfate) followed by solid-phase extraction (SPE) using cartridges like Oasis HLB or C18 to isolate and concentrate 2-OHFLU before analysis. [, , , , ]
Q9: What are the potential health effects associated with exposure to fluorene and its metabolite 2-hydroxyfluorene?
A9: While fluorene itself is not classified as carcinogenic, some studies suggest that exposure to PAHs, including fluorene, may increase the risk of certain cancers, respiratory issues, and adverse reproductive outcomes. More research is needed to fully understand the specific health impacts of 2-OHFLU. [, , , , , , ]
Q10: Can 2-hydroxyfluorene impact lung function?
A11: Research has shown a possible link between higher levels of 2-OHFLU and reduced lung function parameters, including forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). []
Q11: Is there a connection between 2-hydroxyfluorene and systemic inflammation?
A12: One study indicated a positive correlation between 2-OHFLU levels and a systemic immune-inflammation index, suggesting a potential role for systemic inflammation in mediating the association between fluorene exposure and COPD risk. []
Q12: Does 2-hydroxyfluorene affect semen quality?
A13: While limited, some studies suggest a potential association between PAH exposure, including 2-OHFLU, and alterations in semen parameters like sperm concentration and motility. More research is needed to confirm these findings. [, ]
Q13: What is the molecular formula and weight of 2-hydroxyfluorene?
A13: The molecular formula of 2-hydroxyfluorene is C13H10O, and its molecular weight is 182.22 g/mol.
Q14: What are the key spectroscopic properties of 2-hydroxyfluorene?
A15: 2-OHFLU exhibits characteristic fluorescence properties, allowing for sensitive detection using fluorescence-based analytical techniques. Specific excitation and emission wavelengths may vary depending on the solvent and analytical conditions. [, , , ]
Q15: What is known about the environmental fate and degradation of fluorene and its metabolites like 2-hydroxyfluorene?
A16: PAHs like fluorene can persist in the environment and undergo various degradation processes, including biodegradation by microorganisms and photodegradation. Understanding the environmental fate of 2-OHFLU is important for assessing potential ecological risks. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)




![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)




![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
